
2-Bromo-5-(methoxymethyl)thiophene
Übersicht
Beschreibung
2-Bromo-5-(methoxymethyl)thiophene is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-5-(methoxymethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(methoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid derivative under inert atmosphere.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-(methoxymethyl)thiophene derivatives with various functional groups can be obtained.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(methoxymethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(methoxymethyl)thiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted or coupled with other molecules. In materials science, its electronic properties are influenced by the thiophene ring, which contributes to the conductivity and stability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the methoxymethyl group.
2-Bromo-5-chloromethylthiophene: Contains a chloromethyl group instead of a methoxymethyl group.
Uniqueness
2-Bromo-5-(methoxymethyl)thiophene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other brominated thiophenes. This makes it a valuable intermediate in the synthesis of specific target molecules .
Eigenschaften
IUPAC Name |
2-bromo-5-(methoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQAKKFHNTDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
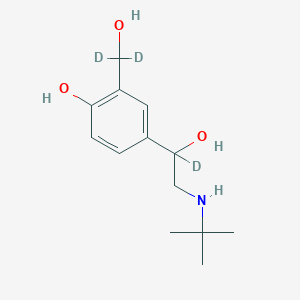
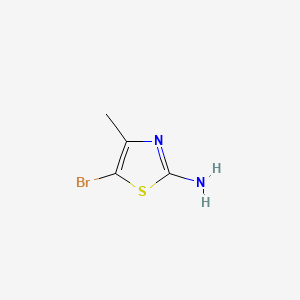
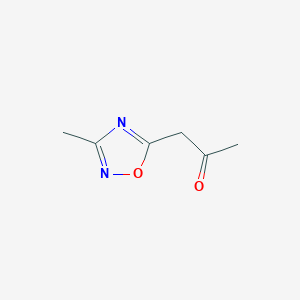
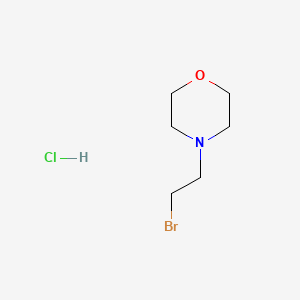
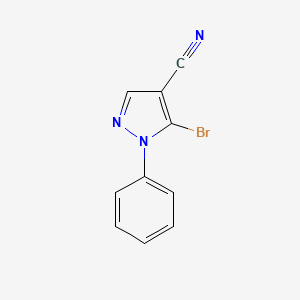




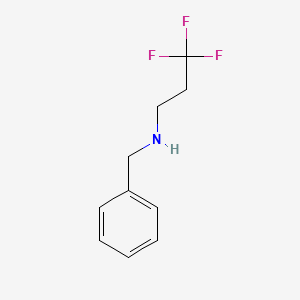
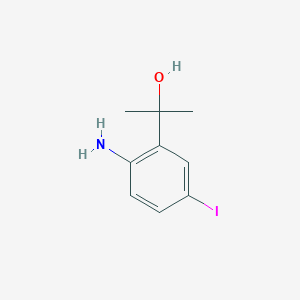
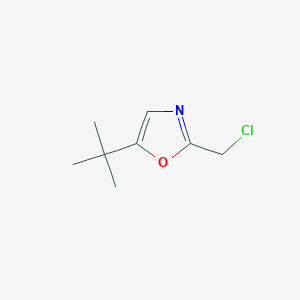
![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)
